molecular formula C20H21FN2O2S B2676002 (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone CAS No. 851864-95-4

(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone

Cat. No. B2676002
CAS RN: 851864-95-4
M. Wt: 372.46
InChI Key: AFQUWKLGPMGFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone is a useful research compound. Its molecular formula is C20H21FN2O2S and its molecular weight is 372.46. The purity is usually 95%.
BenchChem offers high-quality (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds in Material Science and Pharmaceuticals

Heterocyclic compounds, including thiophenes and imidazoles, are crucial in material science and pharmaceuticals due to their diverse applications. For instance, substituted thiophenes exhibit a wide range of biological activities, such as antibacterial, antifungal, and antiviral properties. Additionally, polymeric thiophenes find usage in electronics, such as in thin-film transistors and organic light-emitting transistors (OLETs). The synthesis and structural analysis of such compounds underscore their importance in developing new materials and drugs (Nagaraju et al., 2018).

Antitumor and Antioxidant Properties

Research has identified compounds with structural elements similar to the one that possess distinct antitumor activities. For example, a compound synthesized from 3-fluorobenzoic acid showed inhibition on the proliferation of various cancer cell lines, indicating the potential of fluorinated aromatic compounds in cancer therapy (Tang & Fu, 2018). Furthermore, derivatives of methanones with antioxidant properties have been synthesized and tested, demonstrating effective radical scavenging abilities. These findings suggest that fluorinated methanones and their derivatives could serve as a basis for developing novel antioxidants (Çetinkaya et al., 2012).

Antimicrobial and Cytotoxicity Studies

Several novel substituted benzimidazole analogs have been synthesized and evaluated for their antimicrobial activity against a range of bacterial and fungal strains. These studies highlight the potential of benzimidazole derivatives in addressing resistance to antimicrobial agents. The synthesized compounds exhibited promising activity and non-toxic nature against cancer cell lines, underscoring the importance of such chemical structures in developing new antimicrobial and anticancer agents (Shankar et al., 2018).

properties

IUPAC Name

[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-propan-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2S/c1-14(2)25-18-8-6-16(7-9-18)19(24)23-11-10-22-20(23)26-13-15-4-3-5-17(21)12-15/h3-9,12,14H,10-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFQUWKLGPMGFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(4-isopropoxyphenyl)methanone

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